molecular formula C19H14FN5OS B2667678 N-(3-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 552830-17-8

N-(3-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No. B2667678
CAS RN: 552830-17-8
M. Wt: 379.41
InChI Key: WHLUVZLABJLUDO-UHFFFAOYSA-N
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Description

“N-(3-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide” is a compound that has been studied for its potential inhibitory effects on FLT3 and CDK . It has also demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .


Synthesis Analysis

The synthesis of similar compounds involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole, which is critical for FLT3 and CDK inhibition . A series of novel pyrazolo [3,4-d]pyrimidines was synthesized, and twelve synthesized compounds were evaluated for their anticancer activity against 60 human tumor cell lines .

Scientific Research Applications

Anti-Cancer Agents

This compound is a part of a novel series of pyrazolo [3,4-d]pyrimidine-based compounds that have been designed and synthesized as FLT3 inhibitors . These compounds have shown remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models . One of the compounds, with the NSC number 833644, exhibited a GI 50 between 1.17 and 18.40 μM .

Insecticides

The compound is also part of a series of novel diphenyl-1H-pyrazole derivatives with cyano substituent that were designed and synthesized as potential insecticides . These compounds target the insect ryanodine receptor (RyR), which is a promising target for the development of novel insecticides . Some of these compounds showed moderate to high insecticidal activities .

Molecular Dynamics Studies

The compound has been used in molecular dynamics studies to predict the binding mode of the newly synthesized compounds in the FLT3 binding domain . This helps in understanding the interaction of the compound with the target protein and can guide the design of more potent inhibitors .

ADME Descriptors Calculation

The compound has been used in predictive kinetic studies where several ADME (Absorption, Distribution, Metabolism, and Excretion) descriptors were calculated . This helps in predicting the pharmacokinetic properties of the compound, which is crucial in drug development .

Green Chemistry

The compound has been synthesized using both green and conventional methods . This highlights the potential of the compound in promoting green chemistry practices, which aim to reduce the environmental impact of chemical processes .

EGFR-TK Inhibitors

The compound is a part of a series of new pyrazolo[3,4-d]pyrimidine derivatives that have been designed and synthesized as EGFR-TK inhibitors . These compounds can potentially be used in the treatment of cancers that are driven by mutations in the EGFR gene .

Mechanism of Action

The compound has shown to inhibit EGFR and ErbB2 kinases at sub-micromolar level . It also demonstrated pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .

Future Directions

The compound has shown potential for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics . It has also shown promising results in preclinical studies, demonstrating good drug metabolism and pharmacokinetics (DMPK) properties .

properties

IUPAC Name

N-(3-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5OS/c20-13-5-4-6-14(9-13)24-17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLUVZLABJLUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

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